7-Amino-4-bromoisoindolin-1-one
Overview
Description
7-Amino-4-bromoisoindolin-1-one is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is characterized by the presence of an amino group at the 7th position, a bromine atom at the 4th position, and a ketone functionality at the 1st position of the isoindolinone ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-bromoisoindolin-1-one can be achieved through a multi-step process. One common method involves the reduction of 4-bromo-7-nitroisoindolin-1-one using iron and hydrochloric acid in ethanol and water under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-bromo-7-nitroisoindolin-1-one in ethanol and add a saturated aqueous solution of ammonium chloride.
- Add iron powder in portions while maintaining the reaction mixture at 60°C.
- After the reaction is complete, filter the mixture to remove the iron residues and evaporate the solvent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Iron and Hydrochloric Acid: Used for reduction reactions.
Sodium Thiosulfate: Used to quench bromination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoindolinone derivatives can be formed.
Reduction Products: This compound is formed from the reduction of 4-bromo-7-nitroisoindolin-1-one.
Scientific Research Applications
7-Amino-4-bromoisoindolin-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 7-Amino-4-bromoisoindolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoindolin-1-one: Lacks the amino group at the 7th position.
7-Nitro-4-bromoisoindolin-1-one: Contains a nitro group instead of an amino group.
Uniqueness
7-Amino-4-bromoisoindolin-1-one is unique due to the presence of both an amino group and a bromine atom on the isoindolinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
7-amino-4-bromo-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZMFBYDHNKOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599313 | |
Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-01-6 | |
Record name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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